molecular formula C9H11ClO2 B13254189 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL

2-(4-Chloro-3-methoxyphenyl)ethan-1-OL

Cat. No.: B13254189
M. Wt: 186.63 g/mol
InChI Key: VGSFPIWMMVMBPV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)ethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methoxyphenyl)ethan-1-OL is unique due to the presence of both the chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

VGSFPIWMMVMBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)Cl

Origin of Product

United States

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